![molecular formula C13H17N5O2 B2466434 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one CAS No. 2034417-31-5](/img/structure/B2466434.png)
1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(2-Pyridinyl)piperazine is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . A few pyridinylpiperazine derivatives are drugs, including Azaperone (an antipsychotic), Atevirdine (an antiretroviral), and others .
Synthesis Analysis
In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis of Piperazine Derivatives
1-(4-Pyridyl)piperazine is a building block for the synthesis of various piperazine derivatives . These derivatives have a wide range of biological and pharmaceutical applications.
Biological Applications
4-amino-pyridyl derivatives, benzimido isoquinoline based derivatives and tert-pentylphenoxyalkyl piperazine derivatives synthesized using 1-(4-Pyridyl)piperazine have various biological applications .
Drug Development
Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, 1-(4-Pyridyl)piperazine can be used in the development of these drugs.
Synthesis of Chiral Piperazines
1-(4-Pyridyl)piperazine can be used in the synthesis of 2-substituted chiral piperazines .
Mechanism of Action
Target of Action
The primary target of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one, the downstream effects can include an increase in neurotransmitter release, as the normal inhibitory role of the α2-adrenergic receptor on neurotransmitter release is prevented .
Result of Action
The molecular and cellular effects of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one’s action would depend on the specific physiological context. Generally, blocking the α2-adrenergic receptor can lead to increased release of neurotransmitters, potentially affecting various neurological and physiological processes .
properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-12-15-5-6-18(12)13(20)17-9-7-16(8-10-17)11-3-1-2-4-14-11/h1-4H,5-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYADFHXZJVGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one |
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